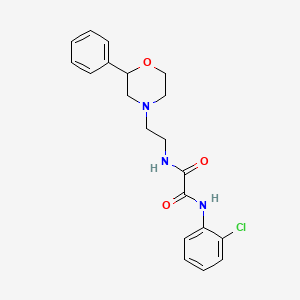
N1-(2-chlorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, commonly known as ABT-202, is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. ABT-202 is a selective inhibitor of the protein kinase CK2, which plays a role in various cellular processes and has been implicated in several diseases, including cancer.
Scientific Research Applications
Synthesis and Chemical Reactivity
- A novel synthetic approach for the synthesis of di- and mono-oxalamides, including compounds structurally similar to N1-(2-chlorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, was developed using an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method is operationally simple and yields a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Biological Activities and Applications
Research into the synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives, including compounds with structural elements similar to the mentioned oxalamide, demonstrates significant blood glucose-lowering activities in fasted rats. Structural modifications on the phenyl ring and chain length are crucial for optimizing effectiveness (Eistetter & Wolf, 1982).
Another study explored the enhanced exposure of neutralization epitopes on HIV-1 primary isolate through binding of CD4 mimetic compounds. Compounds structurally related to N1-(2-chlorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, like NBD-556, reportedly block the interaction between HIV-1 gp120 and CD4, suggesting potential applications in enhancing neutralizing activities against HIV-1 (Yoshimura et al., 2010).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-8-4-5-9-17(16)23-20(26)19(25)22-10-11-24-12-13-27-18(14-24)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAJRSIAODIKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)
![2-(benzylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2578628.png)
![2-Chloro-1-[7-(4-propan-2-yloxybenzoyl)-2,7-diazaspiro[4.5]decan-2-yl]ethanone](/img/structure/B2578633.png)
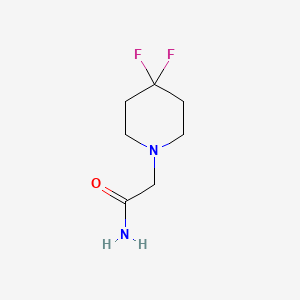
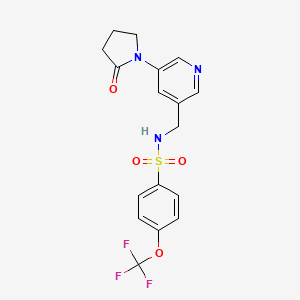
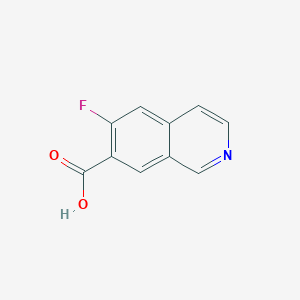
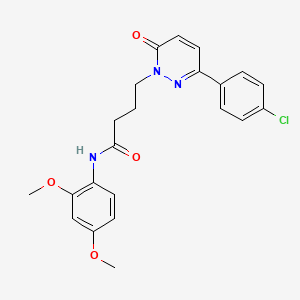
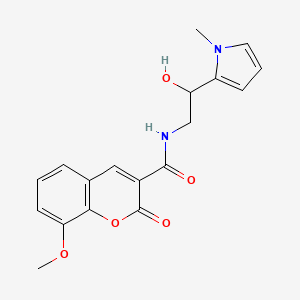
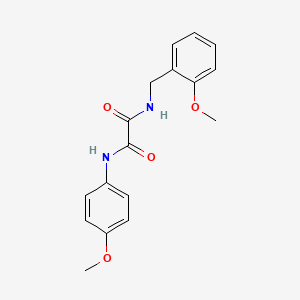
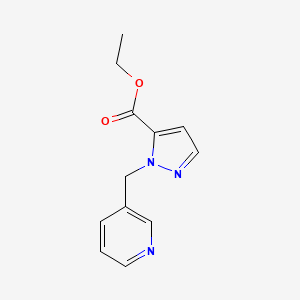
![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2578643.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane](/img/structure/B2578645.png)